Methyl tetracosanoate

Descripción general

Descripción

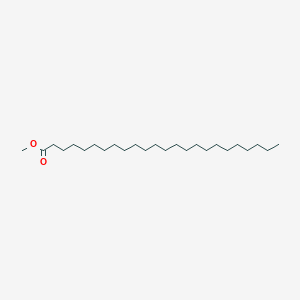

Methyl tetracosanoate (C24:0), also known as methyl lignocerate, is a saturated fatty acid methyl ester (FAME) derived from tetracosanoic acid (lignoceric acid). Its chemical structure consists of a 24-carbon alkyl chain esterified to a methoxy group (CH₃OOC(CH₂)₂₂CH₃). This compound is widely utilized as a reference standard in gas chromatography-mass spectrometry (GC-MS) for lipid profiling due to its well-defined retention characteristics . It occurs naturally in plant lipids, insect oils, and biodiesel feedstocks, often as a minor component . Its saturated nature confers chemical stability, making it relevant in industrial applications such as biodiesel quality assessment and natural product research .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

AEW-541 se sintetiza a través de una serie de reacciones químicas que involucran derivados de pirrolo[2,3-d]pirimidina. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza del compuesto .

Métodos de Producción Industrial

La producción industrial de AEW-541 implica escalar el proceso de síntesis de laboratorio para producir cantidades mayores del compuesto. Esto normalmente requiere el uso de equipos e instalaciones de grado industrial, así como medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

AEW-541 sufre diversas reacciones químicas, incluyendo:

Oxidación: AEW-541 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción para producir formas reducidas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones químicas de AEW-541 incluyen agentes oxidantes, agentes reductores y diversos disolventes orgánicos. Las condiciones de reacción típicamente implican temperaturas, presiones y niveles de pH controlados para lograr las transformaciones químicas deseadas .

Principales Productos Formados

Los principales productos formados a partir de las reacciones químicas de AEW-541 incluyen diversos derivados oxidados, reducidos y sustituidos. Estos productos pueden tener diferentes propiedades químicas y biológicas en comparación con el compuesto principal .

Aplicaciones Científicas De Investigación

AEW-541 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

AEW-541 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del receptor del factor de crecimiento similar a la insulina 1. Esta inhibición bloquea la autofosforilación del receptor y las vías de señalización aguas abajo, lo que lleva a la supresión de la proliferación celular y la inducción de apoptosis en las células tumorales . Los objetivos moleculares de AEW-541 incluyen el receptor del factor de crecimiento similar a la insulina 1 y sus moléculas de señalización asociadas, como la fosfoinositida 3-quinasa y la proteína quinasa B .

Comparación Con Compuestos Similares

Structural and Chemical Properties

Methyl tetracosanoate belongs to the FAME family, characterized by chain length and saturation. Key comparisons with analogous compounds include:

| Compound | Chain Length | Saturation | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | C24 | Saturated | C₂₅H₅₀O₂ | 382.68 | High melting point, low volatility |

| Methyl docosanoate | C22 | Saturated | C₂₃H₄₆O₂ | 354.62 | Shorter chain, faster elution in GC |

| Methyl hexacosanoate | C26 | Saturated | C₂₇H₅₄O₂ | 410.72 | Longer chain, higher retention time |

| Methyl oleate | C18:1 | Unsaturated | C₁₉H₃₆O₂ | 296.49 | Lower stability due to double bond |

Saturated FAMEs like this compound exhibit higher melting points and oxidative stability compared to unsaturated analogs (e.g., methyl oleate), which are prone to rancidity . Ethyl tetracosanoate, an ethyl ester analog, shares similar properties but demonstrates marginally lower polarity, affecting its chromatographic retention .

Occurrence in Natural Sources

This compound is ubiquitously present in trace amounts across biological systems:

- Plant Lipids: Constitutes 1.45% in Rosa beggeriana fruits and 1.81% in waste cooking oil biodiesel . It is seasonally detected in grapevine leaves, appearing exclusively in autumn samples, unlike methyl hexadecanoate (summer-specific) .

- Insect Oils : Found in African edible insect oils at concentrations ranging from 0.4% to 6.5%, highlighting variability across species .

- Legumes : Identified in Cicer arietinum (chickpea) as a secondary metabolite, contributing to its nutritional profile .

In contrast, methyl docosanoate (C22:0) is more abundant in Rosa beggeriana (2.16%) , while methyl hexadecanoate (C16:0) dominates in biodiesel (34.31%) and Lactuca sativa stems .

Actividad Biológica

Methyl tetracosanoate, also known as methyl behenate, is a long-chain fatty acid methyl ester derived from tetracosanoic acid (C24:0). This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its effects on glucose metabolism, anti-diabetic properties, and its role in biodiesel production.

This compound is characterized by its long carbon chain, which influences its solubility and biological interactions. The chemical formula is C25H50O2, with a molecular weight of approximately 394.68 g/mol. Its structure can be represented as follows:

1. Anti-Diabetic Activity

This compound has been studied for its role in enhancing glucose uptake, which is crucial for managing diabetes. In a study involving methanolic extracts from Costus pictus, this compound was isolated and demonstrated significant anti-diabetic activity. The extract showed optimum glucose uptake at concentrations as low as 1 ng/mL, indicating its potential as a therapeutic agent for diabetes management .

The mechanism by which this compound exerts its effects involves the modulation of insulin signaling pathways. The compound appears to enhance insulin sensitivity and promote glucose transport into cells, thereby reducing blood sugar levels. This action is particularly beneficial in the context of insulin resistance commonly seen in type 2 diabetes .

Case Study 1: Costus pictus Extract

A significant study published in Biotechnology Letters reported that the methanolic extract of Costus pictus, enriched with this compound, showed promising results in increasing glucose uptake in skeletal muscle cells. The study highlighted that at a concentration of 100 ng/mL, the extract significantly inhibited glucose absorption compared to untreated controls .

| Concentration (ng/mL) | Glucose Uptake (%) |

|---|---|

| 0 | 10 |

| 1 | 30 |

| 10 | 50 |

| 100 | 75 |

Case Study 2: Biodiesel Production

This compound has also been identified as a component in biodiesel production from crude palm oil (CPO). In a study examining the use of K2O/zeolite Y catalysts for transesterification, this compound was one of the primary methyl esters produced alongside other fatty acid methyl esters such as methyl octanoate and methyl decanoate. The yield of biodiesel was notably high at optimized reaction conditions .

Comparative Analysis of Fatty Acids

The biological activities of various fatty acids can be compared based on their chain length and saturation levels. This compound (C24:0) is part of a broader class of fatty acids that exhibit different biological properties:

| Fatty Acid | Chain Length | Biological Activity |

|---|---|---|

| Methyl Octanoate | C8 | Antimicrobial properties |

| Methyl Decanoate | C10 | Energy source, antimicrobial |

| This compound | C24 | Anti-diabetic, biodiesel precursor |

Q & A

Q. Basic: What analytical methods are recommended for quantifying methyl tetracosanoate in complex lipid matrices?

Answer: this compound is typically quantified using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Internal standardization (e.g., odd-chain fatty acid methyl esters like methyl tricosanoate or methyl pentacosanoate) is critical to account for matrix effects and instrument variability . For food samples, the GB 5009.168-2016 standard prescribes derivatization with methanol-BF₃ followed by GC-FID separation, with this compound serving as a calibration reference .

Q. Advanced: How can researchers resolve discrepancies in retention time data for this compound across GC studies?

Answer: Retention time variability arises from differences in column phase polarity, temperature gradients, and carrier gas flow rates. To address this:

- Use certified reference materials (CRMs) with retention indices (e.g., based on n-alkanes) for cross-platform normalization .

- Perform inter-laboratory validation using standardized mixtures (e.g., 37-component fatty acid methyl ester [FAME] mixes) to harmonize chromatographic conditions .

- Document column specifications (e.g., DB-23 vs. CP-Sil 88) and oven programs in metadata to enable reproducibility .

Q. Basic: What are the key purity criteria for this compound standards in lipidomics?

Answer: High-purity standards (>98% by GC) are essential to avoid co-elution artifacts. Purity is validated via:

- Chromatographic peak homogeneity (area% ≥99%).

- Absence of unsaturated isomers (e.g., cis-15-tetracosenoate) confirmed by GC-MS/MS .

- Deuterated analogs (e.g., this compound-d47) for isotope dilution mass spectrometry in trace analysis .

Q. Advanced: How should researchers design experiments to differentiate this compound from structurally similar branched-chain FAMEs?

Answer: Branched-chain isomers (e.g., iso- or anteiso-C24:0) can co-elute with this compound. Mitigation strategies include:

- Employing polar capillary columns (e.g., 60 m CP-Sil 88) to enhance separation .

- Using tandem MS with collision-induced dissociation (CID) to distinguish fragmentation patterns .

- Incorporating silver-ion chromatography for pre-separation of saturated vs. branched FAMEs .

Q. Basic: What role does methyl tetracososanoate play in food authenticity testing?

Answer: As a saturated very-long-chain fatty acid (VLCFA), this compound is a biomarker for detecting adulteration in dairy and plant oils. For example, elevated C24:0 levels in milk fat indicate contamination with vegetable-derived fats . Quantification follows ISO 12966-4, using CRMs with certified weight percentages (e.g., 4% in Supelco 37-FAME mix) .

Q. Advanced: How can meta-analysis address contradictions in reported biological roles of this compound across studies?

Answer: Systematic reviews should:

- Define inclusion criteria (e.g., studies using GC-MS with internal standards) to reduce methodological heterogeneity .

- Apply random-effects models to account for variability in sample types (e.g., human plasma vs. plant extracts) .

- Assess publication bias via funnel plots and sensitivity analysis .

Q. Basic: What are the best practices for preparing this compound stock solutions?

Answer:

- Dissolve in hexane or heptane (≥99.9% purity) to prevent oxidation.

- Store at -20°C under argon to avoid degradation.

- Validate stability via periodic GC re-analysis (e.g., every 6 months) .

Q. Advanced: How to optimize collision energy in LC-MS/MS for this compound quantification in low-abundance samples?

Answer:

- Perform collision energy ramping (10–35 eV) to identify optimal energy for parent ion (m/z 367.3 → fragment ions).

- Use deuterated internal standards (e.g., C24:0-d47) to correct for matrix suppression .

- Validate limit of detection (LOD) and quantification (LOQ) via serial dilutions of CRM .

Q. Basic: How is this compound used in environmental forensics?

Answer: It serves as a tracer for anthropogenic lipid contamination in sediments. Extraction protocols involve accelerated solvent extraction (ASE) with dichloromethane, followed by GC×GC-TOFMS for enhanced resolution of complex mixtures .

Q. Advanced: What statistical methods are recommended for analyzing dose-response relationships involving this compound in toxicology?

Answer:

Propiedades

IUPAC Name |

methyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJZDNUVZHSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179174 | |

| Record name | Methyl tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-49-1 | |

| Record name | Methyl tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetracosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetracosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TETRACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5564B8FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.